molecular formula C17H16N2O5S B2592329 3-(3,4-Dimethoxyphenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole CAS No. 1105199-73-2

3-(3,4-Dimethoxyphenyl)-5-((phenylsulfonyl)methyl)-1,2,4-oxadiazole

Katalognummer: B2592329
CAS-Nummer: 1105199-73-2
Molekulargewicht: 360.38
InChI-Schlüssel: PAGWKCPQLCXYLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the phenylsulfonyl and 3,4-dimethoxyphenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the oxadiazole ring and the various attached groups. The 3,4-dimethoxyphenyl group would likely contribute to the compound’s overall polarity and could influence its solubility in various solvents .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The oxadiazole ring is generally quite stable, but could potentially be opened under certain conditions. The phenylsulfonyl and 3,4-dimethoxyphenyl groups could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring and the various attached groups could affect properties such as polarity, solubility, melting point, and boiling point .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A range of 1,3,4-oxadiazole derivatives, with structural similarities to the specified compound, have been synthesized and evaluated for their anticancer activity. These derivatives have shown promising results against various human cancer cell lines, including breast cancer. The modification of the oxadiazole structure has a significant impact on their biological activity, making them potential candidates for cancer therapy (Polkam et al., 2021).

Antimicrobial and Anti-Proliferative Activities

The introduction of the 1,3,4-oxadiazole N-Mannich bases, through the reaction with various substituents including 3,4-dimethoxyphenyl groups, has been explored for their antimicrobial and anti-proliferative activities. These compounds exhibit broad-spectrum antibacterial activities and potent anti-proliferative activity against cancer cell lines, showcasing the versatility of the oxadiazole moiety in the development of new therapeutic agents (Al-Wahaibi et al., 2021).

Cytotoxicity Against Cancerous Cells

Certain dimethoxy and trimethoxy indanonic spiroisoxazoline compounds, structurally related to the specified oxadiazole, have been evaluated for their cytotoxicity against HepG2 cancerous liver cell lines. These compounds have demonstrated potent cytotoxic effects, comparable to established anti-liver cancer drugs, indicating their potential as novel anti-liver cancer agents (Abolhasani et al., 2020).

Synthesis and Potential Uses

The synthesis of various 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives, including those with phenylsulfonyl methyl groups, has been documented. These compounds have been evaluated for a range of activities, including antihypertensive effects in animal models. This highlights the potential of the oxadiazole moiety in the synthesis of compounds with varied therapeutic applications (Santilli & Morris, 1979).

Antimicrobial Activity Against Rice Bacterial Leaf Blight

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown good antibacterial activities against rice bacterial leaf blight. These findings suggest the application of oxadiazole derivatives in agricultural settings to combat plant diseases, further expanding the utility of this chemical structure (Shi et al., 2015).

Eigenschaften

IUPAC Name

5-(benzenesulfonylmethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S/c1-22-14-9-8-12(10-15(14)23-2)17-18-16(24-19-17)11-25(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGWKCPQLCXYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.